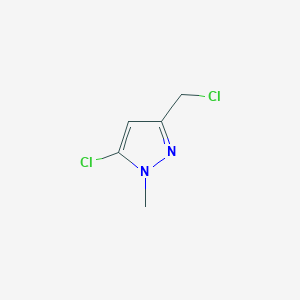

5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-chloro-3-(chloromethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2/c1-9-5(7)2-4(3-6)8-9/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYVHOHOCBLPMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524740-33-8 | |

| Record name | 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,2-dichlorovinyl ketones with hydrazine derivatives. For instance, the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine leads to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. Heating these intermediates in chloroform under reflux in the presence of thionyl chloride results in the formation of 5-chloro-1-(2-chloroethyl)-1H-pyrazoles .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) at the 3-position is highly reactive and undergoes nucleophilic substitution under various conditions. Key examples include:

-

Reaction with amines or thiols : The chloromethyl group can substitute with nucleophiles like amines, thiols, or alkoxides, forming derivatives such as azido, thiocyanato, or methoxy derivatives.

-

Reagents and conditions : Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF) or protic solvents (e.g., ethanol).

-

Major products : Substituted pyrazoles with functional groups at the 3-position (e.g., -CH₂N₃, -CH₂SCN).

Vilsmeier-Haack Formylation

This reaction introduces a formyl group (-CHO) at the pyrazole ring via a 1,3-dipolar cycloaddition mechanism. Key observations:

-

Reagents : Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under optimized conditions .

-

Reaction conditions :

-

Products :

Elimination Reactions

Under specific conditions, the chloromethyl group can undergo elimination to form vinyl derivatives. For example:

-

Dehydrochlorination : Loss of HCl from the chloromethyl group generates a double bond, resulting in vinyl pyrazoles .

-

Mechanism : Likely involves a β-hydride elimination pathway .

-

Example : Reaction of 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole (1o) under Vilsmeier-Haack conditions produces a minor vinyl derivative (7% yield) .

Other Reactions

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole serves as a crucial building block in the synthesis of various pharmaceutical agents. Its chloromethyl group enhances reactivity, allowing it to participate in nucleophilic substitution reactions, which are fundamental in drug development. The compound's derivatives have shown promising results in targeting specific enzymes and receptors, making them potential candidates for new drug discovery .

Biological Activity

Research has indicated that derivatives of this compound exhibit significant biological activities, including antimicrobial, anticancer, and neuroprotective effects. For instance, one study demonstrated that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 128 µg/mL across various bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

In anticancer studies, the compound showed a dose-dependent reduction in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 15 µM and 20 µM respectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Agricultural Applications

Development of Agrochemicals

The compound is being explored for its potential use in developing herbicides and pesticides. Its biological activity suggests that it could be effective against various plant pathogens and pests, contributing to crop protection strategies. The synthesis of derivatives tailored for specific agricultural applications is an ongoing area of research.

Materials Science

Novel Material Development

5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is also being investigated for its potential in materials science. The unique electronic properties imparted by its functional groups make it a candidate for developing novel materials with specific optical or electronic characteristics.

Biological Studies

Mechanism of Action

The mechanism by which 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. The chloromethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules, potentially altering their function .

Antimicrobial Properties

A clinical study investigated the efficacy of a derivative of this compound in patients with chronic bacterial infections. Results indicated a significant reduction in infection markers and improvement in patient outcomes after treatment with the compound derivative.

Anticancer Efficacy

In vivo studies using murine models treated with derivatives of 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole showed substantial tumor growth inhibition, further supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of chlorine and chloromethyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-1-vinyl-1H-pyrazole

- 3-Alkenyl-5-chloro-1H-pyrazole

- 5-Chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride

Uniqueness

5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrazole ring with the following substituents:

- Chlorine atom at the 5-position

- Chloromethyl group at the 3-position

- Methyl group at the 1-position

These substituents contribute to its unique reactivity and biological activity. The molecular formula is with a molecular weight of approximately 130.58 g/mol.

Pharmacological Activities

Research indicates that 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole exhibits a range of biological activities, including:

- Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function .

- Antifungal Activity : The compound has shown promising results against fungal pathogens, suggesting potential applications in treating fungal infections .

- Anticancer Properties : Preliminary studies indicate that derivatives of this pyrazole can inhibit cancer cell proliferation by modulating specific signaling pathways. They may interact with enzymes involved in tumor growth and metastasis .

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This effect may be linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

The precise mechanism of action for 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is not fully elucidated; however, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer cell proliferation. This inhibition alters cellular pathways that lead to reduced inflammation and slowed tumor growth .

- Receptor Modulation : Interaction with specific receptors has been suggested, influencing various physiological responses. For instance, some studies indicate potential activity as an angiotensin-converting enzyme (ACE) inhibitor .

Research Findings and Case Studies

A summary of notable research findings related to the biological activity of 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is presented in the table below:

Synthesis and Derivatives

The synthesis of 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole can be achieved through various methods, including reactions involving chlorinated precursors and pyrazole derivatives. These synthetic routes are crucial for developing new derivatives with enhanced biological properties.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole?

The compound is typically synthesized via Vilsmeier-Haack reactions , which involve formylation of pyrazole precursors. For example:

- Step 1 : React 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole with DMF/POCl₃ under controlled conditions to introduce the aldehyde group .

- Step 2 : Optimize reaction time (e.g., 1 hour) and temperature (ambient to 80°C) to achieve yields of ~59% .

- Key variables : Stoichiometry of POCl₃, solvent polarity, and post-reaction quenching protocols.

Q. How is structural characterization performed for this compound?

- NMR spectroscopy : Key signals include:

- ¹H NMR : δ 9.90 (s, aldehyde H), 4.78 (s, CH₂Cl), 3.89 (s, N-CH₃) .

- ¹³C NMR : δ 182.5 (CHO), 149.4 (pyrazole C), 36.9 (CH₂Cl) .

- X-ray crystallography : Confirms planar pyrazole ring geometry and substituent orientation .

- IR spectroscopy : Peaks at 1671 cm⁻¹ (C=O stretch) and 769 cm⁻¹ (C-Cl) .

Q. What are the primary safety considerations during synthesis?

- Hazards : Corrosive POCl₃, volatile chlorinated intermediates, and potential skin/eye irritants .

- Mitigation : Use fume hoods, wear nitrile gloves, and employ cold traps for gas byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized in Vilsmeier-Haack formylation?

- Catalyst screening : Substitute POCl₃ with PCl₅ or SOCl₂ to reduce side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity, while ethers improve aldehyde stability .

- Temperature modulation : Lower temperatures (0–25°C) minimize decomposition of chloromethyl groups .

Q. How do substituent effects influence reactivity in downstream applications?

- Electrophilic substitution : The chloromethyl group directs further functionalization at the 4-position via Friedel-Crafts alkylation .

- Steric hindrance : Bulkier substituents (e.g., trifluoromethyl) reduce reaction rates in Knoevenagel condensations .

- Biological activity : Anticonvulsant efficacy in hydrazide derivatives correlates with electron-withdrawing groups (e.g., Cl, CF₃) enhancing membrane permeability .

Q. How should researchers resolve contradictions in biological activity data?

- Case study : Anticonvulsant activity in MES models varies with substituent position. For example:

- Methodology : Use in silico docking (e.g., GABA-A receptor models) to rationalize structure-activity relationships .

Methodological Guidance

Q. How to troubleshoot low yields in Knoevenagel condensations?

Q. What computational tools are recommended for mechanistic studies?

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to map transition states in formylation reactions .

- Molecular docking : AutoDock Vina for predicting binding affinities to neurological targets (e.g., NMDA receptors) .

Critical Analysis of Contradictory Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.